molecular formula C9H6BrFN2 B136931 4-bromo-5-(2-fluorophenyl)-1H-pyrazole CAS No. 149739-37-7

4-bromo-5-(2-fluorophenyl)-1H-pyrazole

Cat. No.: B136931
CAS No.: 149739-37-7
M. Wt: 241.06 g/mol
InChI Key: BUXFOPVDJITVHK-UHFFFAOYSA-N
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Description

4-Bromo-5-(2-fluorophenyl)-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a bromine atom at the 4-position and a fluorophenyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-5-(2-fluorophenyl)-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-fluorobenzoyl chloride with hydrazine hydrate to form 2-fluorophenylhydrazine. This intermediate is then reacted with 4-bromo-3-oxobutanoic acid under acidic conditions to yield the desired pyrazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-(2-fluorophenyl)-1H-pyrazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrazole oxides or reduction to form dehalogenated products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon.

Major Products

    Substitution: Products with various functional groups replacing the bromine atom.

    Oxidation: Pyrazole oxides.

    Reduction: Dehalogenated pyrazole derivatives.

Scientific Research Applications

4-Bromo-5-(2-fluorophenyl)-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 4-bromo-5-(2-fluorophenyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and fluorophenyl groups can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-fluorophenol
  • 2-Bromo-4-fluorophenol
  • 4-Bromo-2-fluorobenzaldehyde

Uniqueness

4-Bromo-5-(2-fluorophenyl)-1H-pyrazole is unique due to the combination of the pyrazole ring with both bromine and fluorophenyl substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-bromo-5-(2-fluorophenyl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrFN2/c10-7-5-12-13-9(7)6-3-1-2-4-8(6)11/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUXFOPVDJITVHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=NN2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10621821
Record name 4-Bromo-5-(2-fluorophenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10621821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149739-37-7
Record name 4-Bromo-5-(2-fluorophenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10621821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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